An In-depth Technical Guide to 2-Fluoro-6-morpholinoaniline
An In-depth Technical Guide to 2-Fluoro-6-morpholinoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-morpholinoaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, featuring a fluorine atom and a morpholine ring ortho to an amino group, presents a compelling scaffold for the development of novel therapeutic agents. The strategic placement of the electron-withdrawing fluorine atom can profoundly influence the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability.[1][2][3][4] Concurrently, the morpholine moiety, a common heterocycle in drug design, can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets.[5]
This technical guide provides a comprehensive overview of 2-Fluoro-6-morpholinoaniline, including its chemical and physical properties, spectroscopic data, plausible synthetic routes, and potential applications in the field of drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.
Chemical and Physical Properties
The fundamental properties of 2-Fluoro-6-morpholinoaniline are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 179900-22-2 | [6][7] |
| Molecular Formula | C₁₀H₁₃FN₂O | [8] |
| Molecular Weight | 196.23 g/mol | [7] |
| Appearance | Not specified (likely a solid) | Inferred |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 333.1 ± 42.0 °C | [9] |
| Density (Predicted) | 1.232 ± 0.06 g/cm³ | [9] |
| pKa (Predicted) | 6.19 ± 0.40 | [9] |
| Purity | Typically available at ≥95% | [7] |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Fluoro-6-morpholinoaniline is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the morpholine ring. The aromatic region will likely show a complex multiplet pattern due to the coupling between the aromatic protons and the fluorine atom. The morpholine protons will typically appear as two distinct triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
-
Aromatic Protons (Ar-H): Expected in the range of δ 6.5-7.5 ppm. The coupling constants (J-values) will be informative for determining the substitution pattern.
-
Morpholine Protons (-N-CH₂-): Expected around δ 2.8-3.2 ppm (triplet).
-
Morpholine Protons (-O-CH₂-): Expected around δ 3.7-4.0 ppm (triplet).
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹J C-F).
-
Aromatic Carbons: Expected in the range of δ 110-160 ppm. The carbon directly bonded to fluorine will show a characteristic large coupling constant.
-
Morpholine Carbons (-N-C-): Expected around δ 50-55 ppm.
-
Morpholine Carbons (-O-C-): Expected around δ 65-70 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
C-N Stretching: In the 1250-1350 cm⁻¹ region.
-
C-O-C Stretching (Ether): A strong band around 1120 cm⁻¹.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 196. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring and potentially the fluorine atom.[10][11][12]
Plausible Synthetic Pathways
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic route to 2-Fluoro-6-morpholinoaniline.
Experimental Protocol: A General Approach
The following is a generalized, hypothetical protocol based on the synthesis of similar compounds.[13] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 4-(2-Fluoro-6-nitrophenyl)morpholine
-
To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and a base such as potassium carbonate (1.5 eq).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 4-(2-fluoro-6-nitrophenyl)morpholine.
Step 2: Synthesis of 2-Fluoro-6-morpholinoaniline
-
Dissolve the 4-(2-fluoro-6-nitrophenyl)morpholine (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield 2-fluoro-6-morpholinoaniline.
Applications in Drug Discovery and Medicinal Chemistry
The 2-fluoro-6-morpholinoaniline scaffold is a valuable building block in medicinal chemistry due to the advantageous properties imparted by both the fluorine atom and the morpholine ring.
-
Modulation of Physicochemical Properties: The introduction of a fluorine atom can significantly alter the pKa of the aniline nitrogen, making it less basic. This can be crucial for optimizing drug-receptor interactions and improving oral bioavailability.[1][4] Fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3]
-
Enhancement of Pharmacokinetic Profile: The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties.[5] It can increase water solubility, which is beneficial for formulation and absorption, and can also serve as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Scaffold for Diverse Libraries: The primary amino group of 2-fluoro-6-morpholinoaniline serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening. It can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling extensive structure-activity relationship (SAR) studies.
While specific drugs containing the 2-fluoro-6-morpholinoaniline core are not prominently documented, the related 3-fluoro-4-morpholinoaniline is a key intermediate in the synthesis of the antibiotic Linezolid, highlighting the pharmaceutical relevance of this class of compounds.[8][13]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Fluoro-6-morpholinoaniline is not widely available. However, based on the data for structurally similar anilines, the following precautions should be taken.[14][15][16][17]
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
-
-
Precautionary Statements (Recommended):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, inhaled, or on skin, seek immediate medical attention.
-
It is imperative to consult a comprehensive and compound-specific SDS from the supplier before handling 2-Fluoro-6-morpholinoaniline. All work should be conducted in a well-ventilated fume hood by trained personnel.
Conclusion
2-Fluoro-6-morpholinoaniline represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a fluorine atom and a morpholine ring offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic strategy, and an overview of its potential in drug discovery. Further research into the synthesis and biological evaluation of derivatives of 2-fluoro-6-morpholinoaniline is warranted and could lead to the discovery of new and effective therapeutic agents.
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